The Versatile Building Block: A Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine
The Versatile Building Block: A Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine
CAS Number: 63211-98-3
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of heterocyclic compounds remain a cornerstone of innovation. Among these, pyrimidine derivatives have emerged as privileged scaffolds, owing to their presence in nucleic acids and their ability to engage in a multitude of biological interactions. This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyrimidine-4,5-diamine, a key intermediate whose structural features make it a highly valuable building block in the synthesis of complex therapeutic agents. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical and Structural Characteristics
2-Chloro-6-methylpyrimidine-4,5-diamine is a substituted pyrimidine with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol .[1] The presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and two amino groups at the 4- and 5-positions imparts a unique combination of reactivity and functionality.
| Property | Value | Source |
| CAS Number | 63211-98-3 | [1] |
| Molecular Formula | C₅H₇ClN₄ | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | >250 °C | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
The structural arrangement of the substituents on the pyrimidine ring is critical to its utility. The electron-withdrawing nature of the chlorine atom at the 2-position makes this site susceptible to nucleophilic substitution, a key reaction for further molecular elaboration. The vicinal diamino groups at the 4- and 5-positions provide a handle for the construction of fused ring systems, such as purines and pteridines, which are prevalent in biologically active molecules.
Synthesis of 2-Chloro-6-methylpyrimidine-4,5-diamine: A Plausible Synthetic Approach
A likely precursor for this synthesis is 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. The synthesis can be conceptualized in the following stages:
Diagram of the Proposed Synthetic Pathway:
Caption: A plausible synthetic workflow for 2-Chloro-6-methylpyrimidine-4,5-diamine.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar pyrimidine syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine
-
To a solution of sodium methoxide in methanol, add thiourea and ethyl acetoacetate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add methyl iodide. Stir at room temperature overnight.
-
Remove the solvent under reduced pressure and treat the residue with water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.
-
Treat the product from the previous step with a mixture of phosphorus oxychloride and N,N-dimethylaniline and heat to reflux.
-
After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to give 4-chloro-6-methyl-2-(methylthio)pyrimidine.
-
React the 4-chloro derivative with ammonia in a sealed tube or under pressure to yield 4-amino-6-methyl-2-(methylthio)pyrimidine.
Step 2: Nitration of 4-Amino-6-methyl-2-(methylthio)pyrimidine
-
Dissolve the 4-amino-6-methyl-2-(methylthio)pyrimidine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.
-
Stir the reaction mixture for a few hours, then carefully pour it onto crushed ice.
-
Neutralize the solution with a base to precipitate the product, 4-amino-5-nitro-6-methyl-2-(methylthio)pyrimidine.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Reduction of the Nitro Group
-
Suspend the 4-amino-5-nitro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
Heat the reaction mixture to reflux for several hours until the reduction is complete.
-
Cool the mixture and neutralize it to precipitate the product, 4,5-diamino-6-methyl-2-(methylthio)pyrimidine.
-
Filter, wash, and dry the product.
Step 4: Chlorination of the 2-Methylthio Group
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Suspend the 4,5-diamino-6-methyl-2-(methylthio)pyrimidine in an inert solvent like dichloromethane or chloroform.
-
Bubble chlorine gas through the suspension at a controlled temperature or use a reagent like sulfuryl chloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction, for example, with a solution of sodium thiosulfate.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-Chloro-6-methylpyrimidine-4,5-diamine.
Spectroscopic Characterization (Predicted)
The definitive characterization of the synthesized 2-Chloro-6-methylpyrimidine-4,5-diamine would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral data can be anticipated:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show a singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm. The protons of the two amino groups (NH₂) would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent, typically in the range of δ 4.0-7.0 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would exhibit distinct signals for the five carbon atoms in the molecule. The methyl carbon would appear upfield (around δ 20-25 ppm). The aromatic carbons of the pyrimidine ring would resonate in the downfield region (δ 110-165 ppm).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Chloro-6-methylpyrimidine-4,5-diamine is dictated by its functional groups, making it a versatile intermediate in organic synthesis.
Diagram of Key Reactions:
Caption: Key reaction types of 2-Chloro-6-methylpyrimidine-4,5-diamine.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of substituents by reacting it with various nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity and is a key step in the synthesis of many pharmaceutical agents.
Formation of Fused Heterocyclic Systems
The adjacent diamino groups at the 4- and 5-positions are ideal for the construction of fused five- or six-membered rings. For instance, reaction with formic acid or its derivatives can lead to the formation of a purine scaffold. This strategy is widely employed in the synthesis of kinase inhibitors and other biologically active molecules.
Role in the Synthesis of TRK Inhibitors
A significant application of 2-Chloro-6-methylpyrimidine-4,5-diamine is as a key building block in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a variety of cancers, and inhibitors of these kinases have shown remarkable efficacy in clinical trials. The pyrimidine core often serves as a scaffold to which other pharmacophoric elements are attached to achieve potent and selective inhibition of the TRK kinases.
Analytical Methods for Purity Assessment
Ensuring the purity of 2-Chloro-6-methylpyrimidine-4,5-diamine is crucial for its use in subsequent synthetic steps, especially in a drug development setting. A combination of analytical techniques is typically employed for its comprehensive characterization and purity determination.[3][4]
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and reliable technique for assessing the purity of the compound and for quantifying any impurities. A C18 column with a gradient elution of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid is a common choice.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. It provides both separation and identification of components based on their retention times and mass spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are invaluable for structural confirmation. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard.[4]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-methylpyrimidine-4,5-diamine.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[1]
-
Store away from oxidizing agents.
Conclusion
2-Chloro-6-methylpyrimidine-4,5-diamine stands out as a strategically important and versatile intermediate in the field of organic and medicinal chemistry. Its unique arrangement of functional groups provides a rich platform for the synthesis of a diverse array of complex molecules, most notably in the development of targeted therapies for cancer. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in research and drug discovery endeavors. This guide has aimed to provide a comprehensive overview to assist scientists in harnessing the full potential of this valuable chemical building block.
References
- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 6-Chloro-2,4-diaminopyrimidine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-4-chloro-6-methylpyrimidine.
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ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]
- Fisher Scientific. (2014, November 13).
- HIMEDIA. Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- ResearchGate. (n.d.).
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PubChem. 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]
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Organic Syntheses. 2-Chloropyrimidine. Retrieved from [Link]
- Benchchem. A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine.
- Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)
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NIST WebBook. Pyrimidine, 4,5-diamino-6-chloro-. Retrieved from [Link]
Sources
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